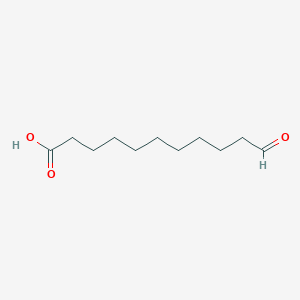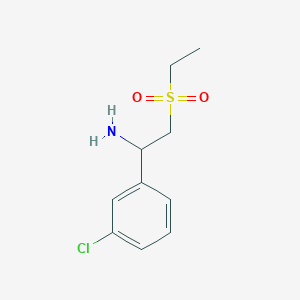
H-Ala-Pro-pNA.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA.HCl involves the coupling of L-alanine and L-proline with p-nitroaniline. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Pro-pNA.HCl undergoes hydrolysis when acted upon by dipeptidyl peptidase IV. This reaction cleaves the Pro-pNA bond, resulting in the release of p-nitroaniline .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of dipeptidyl peptidase IV and is carried out in an aqueous buffer solution at physiological pH and temperature .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Scientific Research Applications
H-Ala-Pro-pNA.HCl is widely used in scientific research as a substrate to study the activity of enzymes such as serine proteases. It is particularly useful in the assay of dipeptidyl peptidase IV activity. The compound’s ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in enzyme kinetics and inhibitor screening studies .
In biology and medicine, this compound is used to investigate the role of dipeptidyl peptidase IV in various physiological and pathological processes. It is also employed in the development of therapeutic agents targeting this enzyme .
Mechanism of Action
H-Ala-Pro-pNA.HCl exerts its effects by serving as a substrate for dipeptidyl peptidase IV. The enzyme cleaves the Pro-pNA bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds:
- H-Ala-Ala-Pro-pNA.HCl: Another chromogenic substrate for dipeptidyl peptidase IV, with an additional alanine residue .
- H-Ala-Pro-pNA: The non-hydrochloride form of H-Ala-Pro-pNA.HCl, used in similar applications .
Uniqueness: this compound is unique due to its high specificity for dipeptidyl peptidase IV and its ability to release a chromogenic product upon enzymatic cleavage. This makes it a valuable tool in enzyme assays and inhibitor screening studies .
Properties
Molecular Formula |
C14H19ClN4O4 |
|---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-aminopropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1 |
InChI Key |
BVUQMZHXICVJSV-CSDGMEMJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)

![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)

![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)

![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)

![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)

![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)

